molecular formula C12H11N3O3S B1399087 4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid CAS No. 1328814-77-2

4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid

Cat. No.: B1399087
CAS No.: 1328814-77-2
M. Wt: 277.3 g/mol
InChI Key: JYLRQWTZFJLYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid is a synthetic organic compound that features a thiazole ring and a pyridine moiety

Biochemical Analysis

Biochemical Properties

4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in electrophilic and nucleophilic substitution reactions, which can influence its interaction with biomolecules . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It can affect cell signaling pathways by interacting with key signaling molecules, leading to altered cellular responses . Additionally, it may influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes . These interactions can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the nature of the interaction . For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range lead to reduced efficacy or increased toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby affecting energy production and overall cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue permeability and the presence of specific transporters . These factors determine the localization and accumulation of the compound, which in turn affects its biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid typically involves the reaction of 4-(pyridin-4-yl)thiazol-2-amine with a suitable acylating agent. One common method involves the use of N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry acetonitrile to facilitate the coupling reaction . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters such as temperature, solvent, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-((4-phenylthiazol-2-yl)amino)butanoic acid
  • 4-Oxo-4-((4-bromophenylthiazol-2-yl)amino)butanoic acid
  • 4-Oxo-4-((4-methoxythiazol-2-yl)amino)butanoic acid

Uniqueness

4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid is unique due to the presence of the pyridine moiety, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for medicinal chemistry and drug development .

Properties

IUPAC Name

4-oxo-4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c16-10(1-2-11(17)18)15-12-14-9(7-19-12)8-3-5-13-6-4-8/h3-7H,1-2H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLRQWTZFJLYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid
Reactant of Route 3
Reactant of Route 3
4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid
Reactant of Route 4
Reactant of Route 4
4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.